4-Hydroxypiperidine-1-carboximidamide
Overview
Description
4-Hydroxypiperidine-1-carboximidamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of a hydroxyl group at the fourth position and a carboximidamide group at the first position makes it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and subsequent functionalization. One common method includes the use of 4-hydroxypiperidine as a starting material, which undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or alkyl halides under basic conditions.
Major Products Formed:
- Oxidation products include 4-piperidone derivatives.
- Reduction products include primary and secondary amines.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
4-Hydroxypiperidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Investigated for its antiproliferative activity against cancer cells and its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-1-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival pathways. The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
4-Hydroxypiperidine: A precursor in the synthesis of 4-Hydroxypiperidine-1-carboximidamide.
N-Methyl-4-piperidinol: Another piperidine derivative with different functional groups.
3-Hydroxypiperidine: Similar structure but with the hydroxyl group at the third position.
Uniqueness: this compound stands out due to its dual functional groups, which provide a unique combination of reactivity and biological activity. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4-hydroxypiperidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIMBFDFBVDYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626421 | |
Record name | 4-Hydroxypiperidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108001-76-9 | |
Record name | 4-Hydroxypiperidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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